molecular formula C9H10ClN5O2 B1192907 Imidacloprid CAS No. 138261-41-3

Imidacloprid

Cat. No.: B1192907
CAS No.: 138261-41-3
M. Wt: 255.66 g/mol
InChI Key: YWTYJOPNNQFBPC-UHFFFAOYSA-N
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Description

Imidacloprid is a systemic insecticide belonging to the neonicotinoid class of chemicals. It is widely used in agriculture to control a variety of pests, including aphids, thrips, and whiteflies. The compound works by interfering with the nervous system of insects, leading to paralysis and death. This compound is known for its effectiveness and relatively low toxicity to mammals .

Mechanism of Action

Target of Action

Imidacloprid, a neonicotinoid insecticide, primarily targets the central nervous system of insects . It specifically interacts with the nicotinic acetylcholine receptors (nAChRs) in the insect’s nervous system .

Mode of Action

This compound works by interfering with the transmission of stimuli in the insect nervous system . Specifically, it causes a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, this compound prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nicotinergic neuronal pathway . The blockade of this pathway leads to an accumulation of acetylcholine, which disrupts the normal functioning of the insect’s nervous system, leading to paralysis and eventual death .

Pharmacokinetics

It is known that this compound is a systemic insecticide, meaning that plants can take it up from the soil and distribute it throughout their tissues . This property contributes to its bioavailability and effectiveness in controlling pests.

Result of Action

The result of this compound’s action is the paralysis and eventual death of the insect . This occurs due to the disruption of the normal functioning of the insect’s nervous system caused by the blockage of the nicotinergic neuronal pathway .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound has been found to persist in the environment for up to 3000 days . Its persistence and non-degradable nature can lead to environmental contamination, endangering non-target organisms and disrupting ecological balances . Furthermore, the indiscriminate use of this compound can reduce the microbial biodiversity within the soil, indirectly affecting soil fertility . The degradation of this compound is most efficient at 30 ℃ and pH 7 .

Biochemical Analysis

Biochemical Properties

Imidacloprid plays a crucial role in biochemical reactions by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding prevents acetylcholine from transmitting nerve impulses, effectively blocking the nicotinergic neuronal pathway . The compound interacts with various enzymes and proteins, including acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound prolongs the action of acetylcholine, leading to continuous stimulation of the nerve cells and eventual paralysis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In human astrocytes and fibroblasts, this compound induces lysosomal dysfunction and cell death . It causes oxidative stress, mitochondrial dysfunction, and DNA damage, leading to apoptosis and necrosis . Additionally, this compound interferes with cell signaling pathways, such as the mTOR signaling pathway, and affects gene expression related to cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects . This binding blocks the transmission of nerve impulses by preventing acetylcholine from binding to its receptors. The inhibition of acetylcholinesterase further enhances the effect by preventing the breakdown of acetylcholine, leading to continuous stimulation of the nerve cells . This compound’s interaction with nAChRs results in an excessive influx of calcium ions, disrupting calcium homeostasis and causing mitochondrial dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its high persistence in the environment, with residues detectable for up to 3000 days . This compound undergoes degradation through microbial intervention, with Bacillus spp. being among the most efficient at degrading the compound . Long-term exposure to this compound can lead to chronic effects, including oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild neurotoxic effects, while high doses can lead to severe neurotoxicity, including tremors, difficulty walking, and reduced body weight gain . In rats, high doses of this compound have been shown to increase liver enzyme activity and blood coagulation time . Additionally, this compound can cause vomiting and drooling in animals when ingested orally .

Metabolic Pathways

This compound is metabolized through various pathways, including oxidative degradation and hydrolysis . The compound is primarily metabolized by cytochrome P450 monooxygenases, which play a key role in its degradation . The metabolites of this compound can persist in the environment for extended periods, contributing to its long-term effects . The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450 and other cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In plants, this compound is absorbed by the roots and translocated to different parts of the plant, including leaves and stems . In soil, this compound shows weak sorption and can leach into groundwater, posing a risk of environmental contamination . The compound’s transport is influenced by factors such as soil composition and water flow .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound can localize to specific cellular compartments, such as lysosomes, where it induces lysosomal membrane permeabilization and dysfunction . This localization leads to the activation of autophagy and apoptosis pathways, contributing to cell death . Additionally, this compound’s interaction with nicotinic acetylcholine receptors occurs at the synaptic cleft, where it blocks nerve impulse transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidacloprid is synthesized through a multi-step process. The key steps involve the reaction of 2-chloropyridine with formaldehyde and ammonia to form 2-chloropyridine-3-methanol. This intermediate is then reacted with imidazolidine-2-one and nitroguanidine under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process typically includes purification steps such as crystallization and filtration to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: Imidacloprid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites such as 5-hydroxy this compound, this compound-guanidine, and 6-chloronicotinic acid .

Scientific Research Applications

Imidacloprid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Acetamiprid: Another neonicotinoid with similar insecticidal properties but different chemical structure.

    Thiamethoxam: Known for its effectiveness against a broader range of pests.

    Clothianidin: Similar mode of action but with different environmental persistence.

Uniqueness of Imidacloprid: this compound is unique due to its high efficacy, systemic action, and relatively low toxicity to non-target organisms. It has been extensively studied and remains one of the most widely used insecticides globally .

Properties

CAS No.

138261-41-3

Molecular Formula

C9H10ClN5O2

Molecular Weight

255.66 g/mol

IUPAC Name

(NZ)-N-[1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide

InChI

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)

InChI Key

YWTYJOPNNQFBPC-UHFFFAOYSA-N

SMILES

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl

Isomeric SMILES

C1CN(/C(=N\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl

Canonical SMILES

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl

Appearance

Solid powder

Color/Form

Colorless crystals

density

1.54 g/cm³

melting_point

144 °C
143 - 144 °C

physical_description

Colorless or beige solid;  [ICSC]
Solid
COLOURLESS CRYSTALS OR BEIGE POWDER.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

In water, 6.1X10+2 mg/L at 20 °C
At 20 °C: dichloromethane 6.7X10+4 mg/L, isopropanol 2.3X10+4 mg/L, toluene 6.9X10+2 mg/L
610 mg/L @ 20 °C (exp)
Solubility in water, g/100ml at 20 °C: 0.061

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Admire, Admire 2F, Admire Pro, AEF 106464, AGST 03001, Alias, Alias 2F, BAY-NTN 33893, Confidor 200 O-TEQ, CCRIS 9318, Imidacloprid

vapor_pressure

4X10-7 mPa (3X10-12 mm Hg) at 20 °C;  9X10-7 mPa (7X10-12 mm Hg) at 25 °C
Vapor pressure at 20 °C: negligible

Origin of Product

United States

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